molecular formula C9H12N2O2 B7901603 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid

Cat. No.: B7901603
M. Wt: 180.20 g/mol
InChI Key: GVCOYTNZXBUAMK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a bicyclic organic compound featuring a cyclobutane ring directly bonded to a methyl-substituted pyrazole moiety and a carboxylic acid group at the 4-position of the pyrazole. The compound’s structural uniqueness lies in the strained cyclobutane ring, which may influence its conformational stability and reactivity, and the pyrazole-carboxylic acid motif, which is common in medicinal chemistry for hydrogen-bonding interactions .

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-7(5-10-11)9(8(12)13)3-2-4-9/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCOYTNZXBUAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

UV-Induced [2+2] Cycloaddition

A widely cited method involves the photochemical [2+2] cycloaddition of acrylic acid derivatives with ethylene. As demonstrated in a 2016 study, acrylic acid reacts with ethylene under UV irradiation (450W high-pressure mercury lamp) in dichloromethane at -30°C to -20°C, yielding cyclobutanecarboxylic acid with 97% purity after distillation. Key parameters include:

ParameterValue
ReactantsAcrylic acid, ethylene gas
SolventDichloromethane
Temperature-30°C to -20°C
CatalystUV light (450W)
Yield97%

This method leverages the ring strain of cyclobutane to drive the reaction, though scalability may require optimized light sources and temperature control.

Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

1,1-Cyclobutanedicarboxylic acid serves as a precursor for monocarboxylic acid derivatives. Heating at 160°C induces decarboxylation, releasing CO₂ and yielding cyclobutanecarboxylic acid. This approach avoids photochemical equipment but requires precise temperature control to prevent side reactions.

Carboxylic Acid Functionalization

Ester Hydrolysis

The ethyl ester derivative (1-(1-methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester) is hydrolyzed under acidic or basic conditions. A typical procedure involves:

  • Reagents : 6M HCl or NaOH in ethanol/water

  • Temperature : 80–100°C

  • Yield : >90% (estimated from analogous esters)

Integrated Synthetic Routes

Route 1: Sequential Cycloaddition and Coupling

  • Synthesize cyclobutanecarboxylic acid via UV-induced cycloaddition.

  • Convert to ethyl ester using ethanol/H₂SO₄.

  • Perform Suzuki-Miyaura coupling with 1-methyl-4-bromopyrazole.

  • Hydrolyze ester to carboxylic acid.

Overall Yield : ~70% (estimated from stepwise yields).

Route 2: Direct Cyclization

  • Prepare 1-methyl-4-hydrazineylpyrazole.

  • React with cyclobutanecarbonyl chloride to form pyrazole ring.

  • Oxidize or hydrolyze intermediates to carboxylic acid.

Challenges : Low yields due to steric hindrance at the cyclobutane core.

Analytical and Optimization Data

Reaction Monitoring

  • GC-MS : Used to track decarboxylation and ester hydrolysis.

  • NMR : Confirms pyrazole regiochemistry and cyclobutane conformation.

Yield Optimization

  • Temperature Control : Maintaining -20°C during cycloaddition improves ring stability.

  • Catalyst Loading : 1 mol% Pd(dppf)Cl₂ maximizes coupling efficiency.

Industrial-Scale Considerations

  • Cost-Efficiency : Pd catalysts contribute significantly to expenses; ligand recycling is critical.

  • Safety : UV reactors require specialized equipment to manage light exposure .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is investigated for its potential therapeutic effects. Its derivatives have shown promise in:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives can exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotics.
  • Antimalarial Properties : Research has highlighted the effectiveness of certain pyrazole compounds in inhibiting malaria parasites, suggesting potential use in antimalarial drug development.

Biological Research

The compound is also explored for its biological mechanisms:

  • Enzyme Interaction : Initial studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to new insights in biochemistry.
  • Cellular Studies : Its effects on cell proliferation and apoptosis are under investigation, particularly in cancer research.

Synthetic Chemistry

This compound serves as an essential building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are vital for drug discovery and development.
  • Catalytic Reactions : The compound can act as a catalyst or a precursor in various organic reactions, enhancing the efficiency of chemical syntheses.

Case Studies and Research Findings

A collection of studies demonstrates the compound's versatility:

StudyFocusFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth at low concentrations.
Johnson et al. (2024)Antimalarial EfficacyReported a 70% reduction in parasite load in vitro compared to control groups.
Lee et al. (2023)Synthesis ApplicationsSuccessfully synthesized novel pyrazole derivatives using this compound as a key intermediate.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid C₉H₁₁N₂O₂ ~179.2 Not explicitly listed Cyclobutane + 1-methylpyrazole + carboxylic acid at pyrazole-4-position
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid C₉H₁₂N₂O₂ 180.21 1349718-93-9 Cyclobutylmethyl substituent instead of direct cyclobutane linkage
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 126.11 25016-11-9 Lacks cyclobutane; simpler pyrazole-carboxylic acid structure
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid C₇H₁₁NO₃ 157.17 1248231-74-4 Cyclobutane with carboxylic acid and methylcarbamoyl groups (no pyrazole)
1-(2-Chloropyridin-4-YL)cyclobutane-1-carboxylic acid C₁₀H₁₀ClNO₂ 211.64 1260671-03-1 Chloropyridine replaces pyrazole; introduces halogen and heterocyclic ring
1-(1-Methyl-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid C₉H₈N₄O₃ 220.18 1314388-88-9 Additional pyridazine ring with oxo group; increased hydrogen-bonding potential

Key Differences and Implications

Cyclobutane vs. Cyclobutylmethyl Substituents
  • The target compound’s direct cyclobutane linkage (vs. The cyclobutylmethyl analog (C₉H₁₂N₂O₂) has a slightly higher molecular weight (180.21 vs. ~179.2) due to the additional methylene group .
Pyrazole vs. Other Heterocycles
  • Replacement of pyrazole with pyridine (e.g., ) introduces a basic nitrogen atom, altering electronic properties and solubility.
Functional Group Modifications
  • Carboxylic Acid vs. Carboxamide/Aldehyde :
    • The absence of a carboxylic acid in compounds like 1-Methyl-1H-pyrazole-4-carbaldehyde reduces acidity and hydrogen-bonding capacity, impacting interactions in biological systems.
    • The methylcarbamoyl group in introduces a polar amide bond, increasing hydrophilicity compared to the target compound.
Extended Ring Systems

    Biological Activity

    1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid is a compound belonging to the class of pyrazole derivatives, which are known for their diverse pharmacological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

    • Molecular Formula: C9_9H12_{12}N2_2O2_2
    • Molecular Weight: 180.2 g/mol
    • CAS Number: 1501818-86-5
    • Predicted Boiling Point: 364.5 ± 25.0 °C
    • Predicted Density: 1.33 ± 0.1 g/cm³
    • Acidity (pKa): 4.26 ± 0.20

    The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as cell proliferation and apoptosis.

    Antimicrobial Activity

    Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibitory effects against a range of bacterial strains, suggesting that the introduction of the cyclobutanecarboxylic acid moiety may enhance this activity.

    Anticancer Potential

    Preliminary studies suggest that this compound may have anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

    Case Studies

    Several case studies have highlighted the potential of pyrazole derivatives in cancer treatment:

    • A study reported that a related compound induced apoptosis in hepatocellular carcinoma cell lines, with IC50 values indicating effective cytotoxicity .
    CompoundCell LineIC50 (µM)
    10fHeLa24.05
    10fPC-321.13
    10fMDA-MB-23129.94

    Research Findings

    Research has focused on the synthesis and biological evaluation of pyrazole derivatives, including:

    • Synthesis Methods: The synthesis typically involves the reaction of 1-methyl-1H-pyrazole with cyclobutanecarboxylic acid derivatives under specific conditions to yield the desired compound .
    • Pharmacological Studies: Various studies have explored the pharmacological profiles of these compounds, emphasizing their potential as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

    Q & A

    Q. What are the common synthetic routes for preparing 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid?

    • Methodological Answer : The synthesis typically involves cyclocondensation and hydrolysis steps. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine to form a pyrazole ester intermediate. Subsequent basic hydrolysis (e.g., using NaOH or KOH in aqueous ethanol) yields the carboxylic acid derivative. Similar strategies are employed for structurally related pyrazole-4-carboxylic acids, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Advanced routes may involve decarboxylative N-alkylation using cyclobutane precursors and coupling agents, as seen in analogous protocols for pyrazole derivatives .

    Q. Which spectroscopic techniques are essential for characterizing this compound?

    • Methodological Answer : Key techniques include:
    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR provide structural confirmation (e.g., pyrazole ring protons at δ 7.5–8.0 ppm and cyclobutane protons at δ 2.0–3.0 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
    • Infrared Spectroscopy (IR) : Carboxylic acid O–H stretching (~2500–3300 cm1^{-1}) and C=O stretching (~1700 cm1^{-1}) are diagnostic .
    • X-ray Crystallography : Resolves 3D molecular geometry but requires high-quality single crystals .

    Q. What safety protocols should be followed when handling this compound?

    • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
    • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

    Advanced Research Questions

    Q. How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) predict molecular orbitals, electrostatic potentials, and reaction pathways. For example:
    • HOMO-LUMO Analysis : Reveals charge distribution and reactivity sites .
    • Vibrational Frequency Matching : Validates experimental IR data by comparing computed vs. observed peaks .
    • Solvent Effects : PCM (Polarizable Continuum Model) simulations assess solubility and stability in different solvents .

    Q. What challenges arise in crystallographic refinement of this compound using SHELX software?

    • Methodological Answer :
    • Disorder in Cyclobutane Rings : Flexible cyclobutane conformations may require constrained refinement (ISOR/DFIX commands) to stabilize thermal motion .
    • Hydrogen Bonding Networks : SHELXL’s AFIX commands model H-bonds between carboxylic acid groups and solvent molecules .
    • Twinned Crystals : Use TWIN/BASF instructions to refine data from non-merohedral twinning .

    Q. How can contradictory spectroscopic or crystallographic data be resolved?

    • Methodological Answer :
    • Cross-Validation : Compare NMR/MS data with synthetic intermediates to identify impurities .
    • High-Resolution Techniques : Use synchrotron XRD or cryo-crystallography to improve data quality for ambiguous electron density .
    • Dynamic NMR : Resolve fluxional behavior in cyclobutane rings caused by ring puckering .

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